molecular formula C19H14ClN3OS3 B3653601 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3653601
M. Wt: 432.0 g/mol
InChI Key: YRRSREGEVTYTRY-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-mercaptobenzothiazole with 2-chlorobenzyl chloride to form an intermediate, which is then reacted with 2-aminothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can lead to various substituted benzyl derivatives .

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS3/c20-14-6-2-1-5-12(14)9-13-10-21-18(26-13)23-17(24)11-25-19-22-15-7-3-4-8-16(15)27-19/h1-8,10H,9,11H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRSREGEVTYTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

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